Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate
Description
Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a trifluoromethyl group at the 3-position and a carboxylate salt at the 5-position. The potassium counterion enhances its solubility in polar solvents, while the hydrate form stabilizes the crystal lattice. This compound is structurally analogous to ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1087784-68-6), which shares the triazole backbone and trifluoromethyl substituent but differs in the ester group (ethyl vs. potassium carboxylate) . Its synthesis likely involves cyclization of hydrazides and thioamides, followed by hydrolysis and salt formation, as inferred from related triazole syntheses .
Properties
IUPAC Name |
potassium;5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N3O2.K.H2O/c5-4(6,7)3-8-1(2(11)12)9-10-3;;/h(H,11,12)(H,8,9,10);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNSSPINPNDATO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)C(F)(F)F)C(=O)[O-].O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3KN3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazinolysis of Ethyl Carboxylates
Ethyl 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate undergoes hydrazinolysis with hydrazine hydrate, followed by neutralization with potassium hydroxide to yield the potassium salt. This two-step process avoids harsh cyclization conditions but requires pre-synthesized triazole esters.
Solid-Phase Synthesis
A patent-derived method employs solid-supported reagents to enhance purity. For example, immobilizing hydrazine on silica gel facilitates selective cyclization, reducing side reactions. After cleavage from the support, the product is treated with potassium bicarbonate to form the hydrate.
Comparative Table of Methods:
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical Cyclization | 44–75 | 90–95 | Low-cost reagents |
| Multi-Component | 80–85 | 95–98 | Scalable, metal-free |
| Hydrazinolysis | 65–70 | 85–90 | Simplicity |
| Solid-Phase | 70–75 | 97–99 | High purity |
Challenges and Optimization Strategies
Regioselectivity Control
The 1,2,4-triazole ring can form regioisomers depending on reaction conditions. Using bulky bases like 2,6-dimethylpyridine suppresses isomerization, favoring the desired 1H-1,2,4-triazole configuration.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group or other substituents on the triazole ring can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 1H-1,2,4-triazole compounds exhibit promising antimicrobial activities. For instance, compounds containing the trifluoromethyl group have been synthesized and tested for their efficacy against various pathogens. A study demonstrated that certain triazole derivatives displayed significant inhibitory effects on bacterial growth, making them potential candidates for developing new antibiotics .
Antimalarial Agents
Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate has been explored as a scaffold for designing antimalarial agents. By modifying the triazole structure, researchers have synthesized a series of derivatives that showed enhanced activity against Plasmodium falciparum, the causative agent of malaria. The introduction of the trifluoromethyl group was found to improve the potency of these compounds significantly .
Cancer Research
Triazole derivatives are also being investigated for their potential anticancer properties. Some studies have focused on their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethyl group enhances the lipophilicity of these compounds, potentially improving their bioavailability and therapeutic index .
Pesticide Development
The compound is being evaluated for its use in developing new pesticides. Triazole-based fungicides have been widely used in agriculture due to their effectiveness against a broad spectrum of fungal diseases. Research has shown that this compound can act as a precursor in synthesizing novel fungicides with improved efficacy and reduced environmental impact .
Soil Health and Crop Protection
Studies have indicated that triazole compounds can enhance soil health by promoting beneficial microbial activity while suppressing pathogenic fungi. This dual action makes them valuable in sustainable agriculture practices aimed at increasing crop yields without relying heavily on traditional chemical pesticides .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include nucleophilic substitution reactions and cyclization processes that yield high-purity products suitable for further biological testing.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Nucleophilic substitution | Trifluoroacetic acid derivatives | 85% |
| 2 | Cyclization | Amino compounds | 90% |
| 3 | Purification | Column chromatography | >95% |
Case Study 1: Antimicrobial Activity
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Agricultural Field Trials
Field trials were performed using formulations containing this compound as a fungicide. The trials demonstrated significant reductions in fungal disease incidence in crops treated with this compound compared to untreated controls.
Mechanism of Action
The mechanism of action of Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Solubility : The potassium carboxylate hydrate exhibits superior water solubility compared to ethyl ester analogs (e.g., ) due to ionic character and hydration.
- Stability: Hydrate forms (as in the potassium salt) often display enhanced thermal stability compared to non-hydrated analogs like the ethyl ester .
- Bioactivity : The trifluoromethyl group in all listed compounds enhances lipophilicity and metabolic stability, critical for pharmaceutical applications .
Physicochemical Properties
Research Findings and Challenges
- Synthesis Optimization : The potassium salt’s synthesis may face challenges in avoiding decarboxylation, as seen in analogous triazole ester syntheses .
- Biological Efficacy : While ethyl esters () are explored for CK1δ inhibition, the potassium salt’s hydrate form could improve bioavailability in polar environments.
- Stability Trade-offs : Hydrates resist crystallization but may degrade under desiccating conditions, unlike anhydrous esters .
Biological Activity
Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate (KTFCT) is a chemical compound belonging to the triazole family. Its unique structure, featuring a trifluoromethyl group, enhances its biological activity and potential applications in various fields, particularly in agriculture and medicine. This article reviews the biological activity of KTFCT, focusing on its antimicrobial properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₄H₃F₃KN₃O₃
- Molecular Weight : 237.18 g/mol
- SMILES Notation : O.[K+]
The presence of the trifluoromethyl group contributes to the compound's lipophilicity, potentially influencing its interaction with biological systems.
Antimicrobial Properties
KTFCT has been investigated for its antimicrobial efficacy against various pathogens. Studies have shown that triazole derivatives exhibit significant antifungal and antibacterial activities.
- Antifungal Activity : KTFCT has demonstrated effectiveness against several fungal strains, including those resistant to conventional treatments.
- Antibacterial Activity : Research indicates that KTFCT exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological activity of KTFCT is largely attributed to its ability to inhibit specific enzymes involved in the biosynthesis of ergosterol in fungi, similar to other triazole antifungals. This inhibition leads to increased membrane permeability and ultimately cell death.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various triazole derivatives, including KTFCT. The results indicated a significant reduction in microbial viability at concentrations as low as 50 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of KTFCT on human peripheral blood mononuclear cells (PBMCs). The compound exhibited low toxicity with cell viability above 90% at therapeutic doses .
- Anti-inflammatory Effects : Another aspect of KTFCT's biological activity includes its influence on cytokine release. It was found to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated PBMC cultures .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₄H₃F₃KN₃O₃ |
| Molecular Weight | 237.18 g/mol |
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria and fungi |
| Cytotoxicity | Low toxicity (cell viability >90% at therapeutic doses) |
| Inhibition of Cytokines | Reduces TNF-α and IL-6 levels |
Q & A
Q. What comparative pharmacokinetic data exist for structurally related triazole carboxylates?
- Methodological Answer : Studies comparing potassium salts with morpholine or sodium analogs show:
- Higher Cmax and AUC for potassium derivatives due to improved solubility.
- Longer half-life (t½ = 4.2 h vs. 2.8 h for sodium salts) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
